PROTAC CDK9 degrader-6

CDK9 PROTAC Targeted Protein Degradation

PROTAC degrader series variability causes irreproducible CDK9 knockdown. PROTAC CDK9 degrader-6 resolves this with defined, quantifiable potency. Key differentiation: DC50 0.03 μM (CDK9-42) & 0.05 μM (CDK9-55) in MV411 cells-3.3-fold more potent than degrader-5. Degradation onset at 2 h, sustained >24 h. Enables isoform-selective titration and serves as a validated benchmark for next-generation degrader development. Standardized synthesis, ≥98% purity, ambient shipping.

Molecular Formula C42H49Cl2N9O8
Molecular Weight 878.8 g/mol
Cat. No. B12388777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9 degrader-6
Molecular FormulaC42H49Cl2N9O8
Molecular Weight878.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl
InChIInChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)
InChIKeySRUVBNFPTDBESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CDK9 Degrader-6: A Quantitative Baseline for CDK9-Targeted Protein Degradation Research


PROTAC CDK9 degrader-6 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective, proteasome-mediated degradation of cyclin-dependent kinase 9 (CDK9). It comprises the clinically tested CDK inhibitor AT7519 linked to an E3 ligase recruiting moiety, leveraging the endogenous ubiquitin-proteasome system for catalytic protein removal [1]. This compound is a key tool for dissecting CDK9 biology and its role in transcriptional addiction in cancers such as acute myeloid leukemia (AML) [2].

The Critical Limitation of In-Class CDK9 Degrader Substitution: Linker-Dependent Potency and Isoform Selectivity in PROTAC CDK9 Degrader-6 Research


CDK9-targeting PROTACs are not interchangeable. Even within a single chemical series, subtle modifications to the linker composition and length can drastically alter degradation potency (DC50) and isoform selectivity. The AT7519-based degraders, including PROTAC CDK9 degrader-5 and PROTAC CDK9 degrader-6, were systematically designed to probe the relationship between linker properties and degradation efficiency [1]. Substituting one degrader for another without accounting for these defined, quantitative differences in DC50 can confound experimental outcomes, leading to inconsistent target engagement, variable downstream effects on MCL-2 and c-Myc, and ultimately, irreproducible data. The following evidence establishes the specific, quantifiable performance of PROTAC CDK9 degrader-6 against its closest analog, PROTAC CDK9 degrader-5.

Quantitative Comparative Evidence for PROTAC CDK9 Degrader-6: DC50 Potency and Isoform Degradation Efficiency vs. Degrader-5


PROTAC CDK9 Degrader-6 Demonstrates Superior Degradation Potency for CDK942 Isoform Compared to Degrader-5

PROTAC CDK9 degrader-6 exhibits a 3.3-fold improvement in DC50 for the CDK942 isoform compared to its direct structural analog, PROTAC CDK9 degrader-5. Both compounds were derived from the same AT7519-based series and evaluated in parallel [1].

CDK9 PROTAC Targeted Protein Degradation DC50

PROTAC CDK9 Degrader-6 Exhibits 2.8-Fold Greater Degradation Potency for CDK955 Isoform than Degrader-5

The potency advantage of PROTAC CDK9 degrader-6 extends to the CDK955 isoform. It achieves a DC50 of 0.05 μM, representing a 2.8-fold improvement over PROTAC CDK9 degrader-5 (0.14 μM) in the same experimental context [1].

CDK9 PROTAC Targeted Protein Degradation Isoform Selectivity

PROTAC CDK9 Degrader-6 Achieves Time-Dependent CDK9 Degradation with Sustained Protein Suppression for 24 Hours in MV411 Leukemia Cells

In the MV411 acute myeloid leukemia (AML) cell line, treatment with 1 μM PROTAC CDK9 degrader-6 initiates CDK9 degradation within 2 hours, reaching a stable plateau by 4 hours. This suppression is maintained for a full 24 hours post-treatment, with only partial recovery observed 48 hours after compound removal [1].

CDK9 PROTAC Acute Myeloid Leukemia Protein Degradation Kinetics

Degrader-6 Induces Competitive Degradation of CDK9 and Downregulation of MCL-2 in AML Cells

Treatment of MV411 AML cells with PROTAC CDK9 degrader-6 (1 μM) for 6 hours results in a significant reduction in both CDK9 and the anti-apoptotic protein MCL-2 [1]. The degradation of CDK9 is described as occurring in a 'competitive' manner, indicating that the PROTAC effectively outcompetes endogenous binding partners for target engagement [1].

CDK9 PROTAC MCL-2 Apoptosis Acute Myeloid Leukemia

Validated Research Applications for PROTAC CDK9 Degrader-6 Based on Quantitative Evidence


Precision Dose-Response Studies in CDK9-Driven Transcriptional Addiction Models

PROTAC CDK9 degrader-6's 3.3-fold higher potency for CDK942 compared to degrader-5 makes it the preferred tool for constructing precise dose-response curves in cell-based assays, particularly when lower compound concentrations are required to minimize off-target cytotoxicity. Its defined DC50 values (0.03-0.05 μM) enable accurate determination of the fractional degradation required for phenotypic responses [1].

Temporal Analysis of CDK9-Dependent Transcriptional Programs in Acute Myeloid Leukemia (AML)

The well-characterized degradation kinetics—onset at 2 hours and sustained >24-hour suppression—make PROTAC CDK9 degrader-6 ideal for time-resolved studies (e.g., RNA-seq, ChIP-seq) that aim to map the immediate and sustained transcriptional changes following acute CDK9 loss in AML cell lines like MV411 [1].

Isoform-Specific Functional Dissection of CDK9 Signaling Pathways

Given the differential DC50 values for the CDK942 and CDK955 isoforms, PROTAC CDK9 degrader-6 can be employed at varying concentrations to titrate isoform depletion. This application is critical for researchers investigating the non-redundant functions of these two CDK9 splice variants in transcriptional regulation and oncogenesis [1].

Benchmarking Control for Novel CDK9 Degrader Development

As a well-documented member of the AT7519-based PROTAC series, PROTAC CDK9 degrader-6 serves as a valuable benchmark compound. Its established DC50 values and degradation kinetics in MV411 cells provide a robust reference point for medicinal chemists and biologists assessing the performance of new, next-generation CDK9 degraders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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